Trandolaprilat

Description

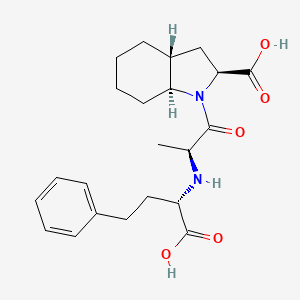

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHTSYNOHNUSH-HXFGRODQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024709 |

Source

|

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87679-71-8 |

Source

|

| Record name | Trandolaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolaprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trandolaprilat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trandolaprilat's Mechanism of Action on Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the carboxyl group-containing class. It serves as a prodrug, being rapidly hydrolyzed in vivo to its pharmacologically active diacid metabolite, trandolaprilat. This compound exhibits a high affinity for and potent inhibition of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides an in-depth analysis of the mechanism of action of this compound on ACE, focusing on its binding kinetics, molecular interactions, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound competitively inhibits ACE, which is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By blocking this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] Furthermore, the inhibition of ACE also leads to a decrease in aldosterone secretion from the adrenal cortex, which in turn reduces sodium and water retention and can lead to a slight increase in serum potassium.[1] ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin. Therefore, ACE inhibition by this compound may also lead to increased bradykinin levels, further contributing to its antihypertensive effect.[1]

This compound is approximately eight times more active as an ACE inhibitor than its parent compound, trandolapril.[1][4] Its high potency is attributed to its very high affinity for ACE and a correspondingly low dissociation rate, resulting in a prolonged duration of action.[1]

Quantitative Analysis of this compound-ACE Interaction

The inhibitory potency of this compound on ACE has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess its efficacy.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 3.2 nM | Purified Human Renal ACE | |

| IC50 | 1.35 nM | Rat Aorta ACE | |

| Ki' | Increased 8-fold (D991E mutant) | Human ACE C domain | |

| Ki' | Increased 29-fold (D991A mutant) | Human ACE C domain |

Note: Ki' represents the apparent inhibition constant, and the values for the mutants indicate a reduction in binding affinity compared to the wild-type enzyme.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin-aldosterone system and the site of action of this compound, as well as a typical experimental workflow for determining ACE inhibition.

Molecular Interactions at the ACE Active Site

The high-resolution crystal structure of an angiotensin-converting enzyme homologue in complex with this compound (PDB ID: 2X93) provides critical insights into the molecular basis of its potent inhibition. This compound binds to the active site of ACE, a zinc-dependent metalloprotease.

Key interactions involve the coordination of the carboxyl group of this compound with the active site zinc ion. Additionally, specific amino acid residues within the active site form hydrogen bonds and hydrophobic interactions with the inhibitor, stabilizing the complex. Mutagenesis studies have identified Glu987 and Asp991 in the C-domain of human ACE as crucial for zinc coordination and sensitivity to this compound.

Experimental Protocols

Determination of IC50 and Ki for this compound

Principle:

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for ACE using a spectrophotometric method based on the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL). ACE cleaves HHL to release hippuric acid, which can be quantified by its absorbance at 228 nm.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

This compound

-

Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in cold sodium borate buffer.

-

Prepare a stock solution of HHL in sodium borate buffer.

-

Prepare a series of dilutions of this compound in sodium borate buffer.

-

-

Enzyme Inhibition Assay:

-

In separate microcentrifuge tubes, add a fixed volume of the ACE solution.

-

Add varying concentrations of the this compound dilutions to the respective tubes. A control tube should contain buffer instead of the inhibitor.

-

Pre-incubate the mixtures for 15 minutes at 37°C.

-

Initiate the reaction by adding a fixed volume of the HHL substrate solution to each tube.

-

Incubate the reaction mixtures for 30 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

-

Quantification of Hippuric Acid:

-

Add ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

-

Centrifuge the tubes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a known volume of sodium borate buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the substrate (HHL) concentration and Km is the Michaelis-Menten constant of ACE for HHL. The Km should be determined in a separate experiment under the same conditions.

-

-

Conclusion

This compound is a highly potent and specific inhibitor of angiotensin-converting enzyme. Its mechanism of action is centered on the competitive inhibition of ACE, leading to a reduction in angiotensin II and an increase in bradykinin levels. The high affinity and slow dissociation of this compound from the ACE active site, governed by specific molecular interactions with key residues and the catalytic zinc ion, contribute to its prolonged and effective antihypertensive action. The experimental protocols outlined provide a framework for the quantitative assessment of its inhibitory potency, crucial for both basic research and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Trandolaprilat

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies for Trandolaprilat. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data into structured tables, details experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows.

Chemical Identity and Structure

This compound is the active diacid metabolite of the prodrug Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The hydrolysis of the ethyl ester group in Trandolapril, primarily in the liver, yields this compound.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[1] |

| CAS Number | 87679-71-8[1] |

| Molecular Formula | C₂₂H₃₀N₂O₅[1] |

| Molecular Weight | 402.48 g/mol [5] |

| SMILES | C--INVALID-LINK--C(O)=O">C@HC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(O)=O |

| InChI Key | AHYHTSYNOHNUSH-HXFGRODQSA-N[5] |

The conversion from the prodrug Trandolapril to the active metabolite this compound is a critical step for its pharmacological activity.

Physicochemical Properties

The physicochemical characteristics of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target enzyme.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical Form | Pale Yellow Solid | [5] |

| Melting Point | 132-134°C | [5] |

| pKa (Strongest Acidic) | 3.13 (Predicted) | |

| logP | 0.77 (Predicted) | |

| Water Solubility | 0.083 g/L (Predicted) | |

| DMSO Solubility | 125 mg/mL | [6] |

Pharmacology and Mechanism of Action

This compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][6] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[3]

The mechanism of action involves the competitive inhibition of ACE, which is responsible for converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] By blocking this conversion, this compound leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[9] Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a vasodilator.[7] Inhibition of ACE by this compound increases bradykinin levels, which further contributes to the antihypertensive effect.[10][11]

Pharmacokinetic Properties

Trandolapril is the prodrug administered orally, which is then metabolized to this compound. The absolute bioavailability of this compound after oral administration of Trandolapril is approximately 70%.[7][12]

Table 3: Pharmacokinetic Parameters of this compound (following oral Trandolapril administration)

| Parameter | Value | Note |

| Time to Peak Plasma Concentration (Tmax) | 4 - 10 hours | After oral administration of Trandolapril under fasting conditions.[7] |

| Effective Half-life (t½) | 22.5 hours | At steady state.[7] |

| Protein Binding | Up to 94% | Saturable binding to plasma proteins.[13] |

| Route of Elimination | Primarily renal | About 33% of the parent drug and metabolites are recovered in urine, mostly as this compound.[3] |

| Renal Impairment Effect | ~2-fold greater plasma concentrations | In patients with creatinine clearance <30 mL/min.[7][12] |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This section details a representative method for the sensitive quantification of this compound in a biological matrix, adapted from published literature.[14][15]

Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 500 µL of human plasma, add an internal standard (e.g., Ramipril).

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions (HPLC):

-

Mass Spectrometric Conditions (MS/MS):

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against known concentrations.

-

Determine the concentration of this compound in unknown samples by interpolation from the calibration curve. The linear dynamic range is typically 20-10,000 pg/mL.[14]

-

ACE Inhibition Assay

Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit ACE activity (IC₅₀).

Principle: This assay measures the rate of cleavage of a synthetic substrate by ACE. The inhibitory effect of this compound is quantified by measuring the reduction in product formation.

Methodology:

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or recombinant human).

-

Synthetic ACE substrate (e.g., Hippuryl-His-Leu, HHL).

-

Tris-HCl buffer with NaCl and ZnCl₂.

-

This compound stock solution and serial dilutions.

-

Stopping reagent (e.g., 1N HCl).

-

Detection reagent (e.g., o-phthaldialdehyde, OPA, for fluorometric detection of the product His-Leu).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing ACE enzyme in the assay buffer.

-

Add varying concentrations of this compound to the reaction wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the ACE substrate (HHL).

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stopping reagent.

-

Quantify the amount of product formed. For fluorometric detection, add OPA reagent and measure fluorescence (Excitation: ~360 nm, Emission: ~485 nm).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve. The high potency of this compound is reflected by its low IC₅₀ value.[4]

-

References

- 1. This compound | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 87679-71-8 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. drugs.com [drugs.com]

- 8. Trandolapril - Wikipedia [en.wikipedia.org]

- 9. Trandolapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. proteopedia.org [proteopedia.org]

- 11. SMPDB [smpdb.ca]

- 12. Trandolapril (Bryant Ranch Prepack): FDA Package Insert [medlibrary.org]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijrpc.com [ijrpc.com]

- 17. imsear.searo.who.int [imsear.searo.who.int]

Pharmacokinetics of Trandolapril vs. Trandolaprilat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril, and its active metabolite, trandolaprilat. The following sections detail the absorption, distribution, metabolism, and excretion of both compounds, supported by quantitative data, descriptions of experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of trandolapril and its significantly more potent metabolite, this compound, have been characterized in multiple studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: Pharmacokinetic Parameters of Trandolapril

| Parameter | Value | Source |

| Absorption & Bioavailability | ||

| Absolute Bioavailability | ~10% | [1][2] |

| Peak Plasma Concentration (Tmax) | ~1 hour | [1][2] |

| Effect of Food on Absorption | Slows absorption rate, but does not affect AUC or Cmax | [1][3] |

| Distribution | ||

| Volume of Distribution | ~18 L | [1][3] |

| Protein Binding | ~80% (independent of concentration) | [1][4] |

| Metabolism | ||

| Primary Metabolism | Hydrolysis to this compound, primarily in the liver | [1][5][6] |

| Elimination | ||

| Elimination Half-Life | ~6 hours | [1][4] |

| Total Plasma Clearance (after ~2 mg IV dose) | ~52 L/hour | [1][3] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Absorption & Bioavailability | ||

| Absolute Bioavailability (from oral trandolapril) | ~70% | [1][2] |

| Peak Plasma Concentration (Tmax) | 4 to 10 hours | [1][2] |

| Distribution | ||

| Protein Binding | 65% to 94% (concentration-dependent) | [1][4] |

| Metabolism | ||

| Activity | Approximately 8 times more active than trandolapril as an ACE inhibitor | [1][2] |

| Elimination | ||

| Elimination Half-Life | ~10 hours (prolonged terminal phase) | [4][7] |

| Effective Half-Life | 16-24 hours | [7] |

| At Steady State, Effective Half-Life | 22.5 hours | [1][3] |

| Total Plasma Clearance (after ~2 mg IV dose) | ~7 L/hour | [1][3] |

| Renal Clearance | 1 to 4 L/hour (dose-dependent) | [1][3] |

| Route of Elimination | ~33% in urine, ~66% in feces | [1][7] |

Experimental Protocols

The characterization of trandolapril and this compound pharmacokinetics relies on robust experimental designs and analytical methodologies.

Clinical Study Design

A common study design to assess the pharmacokinetics of trandolapril involves a randomized crossover study. For instance, a four-way randomized crossover study has been used to investigate the therapeutic dose range of 0.5-4 mg in healthy male volunteers.[8] Another design includes a single-dose, 3x3 crossover study (e.g., 1-2-4 mg, 2-4-1 mg, and 4-1-2 mg) and a multiple-dose study (e.g., 2 mg/day for 6 days).[4]

In these studies, serial blood and urine samples are collected from participants after drug administration to measure the concentrations of trandolapril and this compound over time.[4]

Bioanalytical Method for Quantification in Plasma

A sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the simultaneous quantification of trandolapril and this compound in human plasma.[7][9]

-

Sample Preparation: The process begins with solid-phase extraction of the analytes from the plasma samples.[7]

-

Chromatographic Separation: The extracted analytes are then separated using a reversed-phase column with an isocratic mobile phase.[7]

-

Mass Spectrometric Detection: Detection and quantification are achieved using electrospray ionization tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for trandolapril, this compound, and an internal standard (e.g., ramipril).[7]

-

Method Validation: The assay is validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision, linearity, and sensitivity.[9] A typical linear dynamic range for both trandolapril and this compound is 20-10,000 pg/mL, with a lower limit of quantification of 20 pg/mL.[7]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The pharmacodynamic effect of this compound is determined by its ability to inhibit ACE. The ACE inhibitory activity can be measured in vitro. A common method utilizes hippuryl-histidyl-leucine (HHL) as a substrate for ACE. The enzymatic reaction produces hippuric acid (HA), which can be quantified.[10]

-

Procedure:

-

Incubate the sample containing the ACE inhibitor (this compound) with ACE and the HHL substrate.

-

Stop the reaction.

-

Extract the resulting hippuric acid using an organic solvent like ethyl acetate.

-

Measure the absorbance of the extracted hippuric acid using UV-Visible spectrophotometry.[10]

-

-

Alternative Quantification: High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the hippuric acid from the remaining HHL substrate.[10]

Visualizations: Pathways and Workflows

Metabolic Conversion of Trandolapril to this compound

Trandolapril is a prodrug that is metabolically activated to its active form, this compound, primarily in the liver through hydrolysis.

Renin-Angiotensin-Aldosterone System (RAAS) and Site of Action

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of trandolapril.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, Pharmacodynamics, and Tolerability of Single and Multiple Doses of Trandolapril, an Effective Angiotensin-Converting Enzyme Inhibitor, in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpc.com [ijrpc.com]

- 7. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

The Discovery and Synthesis of Trandolaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. Trandolapril was patented in 1981 and received FDA approval for medical use in 1993.[1] It is a prodrug designed to improve oral bioavailability, which is then hydrolyzed in the liver to the potent ACE inhibitor, this compound. This document details the pharmacological properties of this compound, including its inhibitory activity against ACE, and presents a consolidated methodology for its chemical synthesis based on published patents. Furthermore, it outlines a representative experimental protocol for assessing its in vitro efficacy.

Discovery and Pharmacological Profile

Trandolapril was developed as a second-generation ACE inhibitor, following the groundbreaking discovery of captopril. The rationale behind its development was to create a potent antihypertensive agent with a longer duration of action and an improved side-effect profile. Trandolapril is marketed by Abbott Laboratories under the brand name Mavik.[1]

Trandolapril itself is the ethyl ester prodrug of the active diacid metabolite, this compound.[2] This prodrug strategy enhances the oral bioavailability of the active compound. After oral administration, trandolapril is absorbed and subsequently hydrolyzed, primarily in the liver, to form this compound.[2] this compound is approximately eight times more potent as an ACE inhibitor than its parent compound, trandolapril.[2]

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention, further elevating blood pressure.

By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion. This dual action results in a reduction in peripheral vascular resistance and a decrease in blood volume, ultimately lowering blood pressure.

The signaling pathway of the renin-angiotensin system and the inhibitory action of this compound are illustrated in the diagram below.

References

Trandolaprilat: A Technical Guide to the Active Metabolite of Trandolapril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxylate class of compounds. It functions as a prodrug, being metabolized in vivo to its significantly more potent diacid metabolite, trandolaprilat.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development purposes.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Trandolapril's therapeutic effect is attributable to its active metabolite, this compound.[3][4] this compound competitively inhibits the angiotensin-converting enzyme (ACE), a key metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS).[1][5] ACE is responsible for the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[5] Angiotensin II elevates blood pressure by directly causing vasoconstriction and by stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[3][5]

By inhibiting ACE, this compound disrupts the formation of angiotensin II, leading to systemic vasodilation and reduced aldosterone secretion. This results in a decrease in blood pressure and a reduction in cardiac workload.[5] Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3] Inhibition of this enzyme by this compound increases bradykinin levels, which may further contribute to the antihypertensive effect through enhanced vasodilation.[1] this compound is approximately eight times more potent as an ACE inhibitor than its parent compound, trandolapril.[3][4]

Metabolic Activation

Trandolapril is an ethyl ester prodrug designed to improve oral bioavailability.[1] Following oral administration, it is absorbed and subsequently hydrolyzed, primarily by hepatic esterases, to form the active diacid metabolite, this compound.[1][2][6] This bioactivation step is crucial for its therapeutic efficacy.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of trandolapril and its active metabolite this compound have been well-characterized. Trandolapril is rapidly absorbed, while the active metabolite this compound appears more slowly and has a significantly longer half-life, which allows for once-daily dosing.[3][4][6]

| Parameter | Trandolapril (Prodrug) | This compound (Active Metabolite) | Reference |

| Absolute Bioavailability | ~10% | ~70% (from oral Trandolapril) | [3][4] |

| Time to Peak (Tmax) | ~1 hour | 4 - 10 hours | [3][4] |

| Elimination Half-life | ~6 hours | 22.5 hours (effective, at steady state) | [3][4] |

| Plasma Protein Binding | ~80% (concentration-independent) | 65% - 94% (concentration-dependent) | [3][4] |

Table 1: Summary of key pharmacokinetic parameters for Trandolapril and this compound.

Pharmacodynamic Parameters

The potency of this compound is defined by its high affinity for ACE and the resulting inhibition of its enzymatic activity. The half-maximal inhibitory concentration (IC50) is a critical measure of this potency.

| Parameter | Value | Condition | Reference |

| Plasma ACE Inhibition | 70% - 85% | 4 hours post 2 mg oral dose of Trandolapril | [3][4] |

| Max ACE Inhibition | Achieved at 2 ng/mL | Plasma concentration of this compound | [3][4] |

| IC50 vs. Human ACE | 3.2 nM | In vitro, purified human renal ACE | [7] |

| Comparative IC50 | Trandolapril: 15 nM, Enalaprilat: 34 nM | In vitro, purified human renal ACE | [7] |

Table 2: Pharmacodynamic properties of this compound.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of a compound like this compound using Hippuryl-Histidyl-Leucine (HHL) as a substrate and quantifying the resulting hippuric acid (HA) via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

Objective: To determine the IC50 value of this compound.

Materials:

-

Rabbit lung ACE (Sigma-Aldrich)

-

Hippuryl-Histidyl-Leucine (HHL) substrate

-

This compound (test inhibitor)

-

Captopril (positive control)

-

Sodium borate buffer (pH 8.3)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column and UV detector (228 nm)

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in buffer to a working concentration (e.g., 100 mU/mL).

-

Prepare a stock solution of HHL substrate (e.g., 5 mM) in borate buffer.

-

Prepare serial dilutions of this compound and captopril in borate buffer to generate a range of concentrations for the dose-response curve.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add 25 µL of the this compound solution (or buffer for control, or captopril for positive control).

-

Add 25 µL of the ACE enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 100 µL of 1M HCl.

-

Extract the hippuric acid (HA) product by adding 500 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Elute the hippuric acid using a suitable gradient of the mobile phase (e.g., gradient from 5% to 60% Mobile Phase B over 20 minutes).

-

Monitor the absorbance at 228 nm.

-

-

Data Analysis:

-

Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve.

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 (where A is the peak area of hippuric acid).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Trandolapril (Bryant Ranch Prepack): FDA Package Insert [medlibrary.org]

- 5. What is the mechanism of Trandolapril? [synapse.patsnap.com]

- 6. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

In-Vitro Characterization of Trandolaprilat: A Technical Guide to Angiotensin-Converting Enzyme (ACE) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Trandolaprilat, the active diacid metabolite of the prodrug Trandolapril. This compound is a potent, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its high affinity and low dissociation rate from ACE contribute to a prolonged duration of action.[3] This document details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for assessing its activity in a laboratory setting.

Mechanism of Action: The Renin-Angiotensin System (RAS)

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[1] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II elevates blood pressure by causing direct vasoconstriction and stimulating aldosterone secretion from the adrenal cortex. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[1] By inhibiting ACE, this compound reduces the formation of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[1][4]

References

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]

Trandolaprilat's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of trandolaprilat, the active metabolite of the prodrug trandolapril, to its pharmacological target, the angiotensin-converting enzyme (ACE). This compound is a potent inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine these properties, and the underlying signaling pathways.

Executive Summary

This compound exhibits a high binding affinity for the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). This potent interaction, characterized by a low nanomolar inhibitory concentration (IC50), underpins its effective and sustained antihypertensive effects. The high lipophilicity of this compound may also contribute to its enhanced tissue penetration and prolonged duration of action. While specific dissociation constants (Kd) and inhibition constants (Ki) are not widely reported in publicly available literature, the existing data consistently point to a strong and durable interaction with ACE.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for ACE has been quantified primarily through IC50 values, which represent the concentration of the inhibitor required to reduce ACE activity by 50%. The following tables summarize the available quantitative data and provide a comparative context with its prodrug, trandolapril, and another widely used ACE inhibitor, enalapril, and its active form, enalaprilat.

Table 1: In Vitro IC50 Values for ACE Inhibition [1]

| Compound | ACE Source | IC50 (nM) |

| This compound | Rat Aorta | 1.35 |

| This compound | Purified Human Renal ACE | 3.2 |

| Trandolapril | Rat Aorta | 2.5 |

| Trandolapril | Purified Human Renal ACE | 15 |

| Enalaprilat | Various Tissues | 3-5 times less active than this compound |

| Enalaprilat | Purified Human Renal ACE | 34 |

| Enalapril | Rat Aorta | 240 |

| Enalapril | Purified Human Renal ACE | 50,000 |

Table 2: Comparative Lipophilicity [1]

| Compound | Measurement | Value |

| This compound | log kw7.4 | 1.487 |

| Enalaprilat | log kw7.4 | 0.108 |

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting ACE within the RAAS. This pathway is a critical regulator of blood pressure and fluid balance. The following diagram illustrates the RAAS and the point of intervention by this compound.

Experimental Protocols

The determination of this compound's binding affinity to ACE involves sophisticated in vitro assays. The following are detailed methodologies for two key experimental approaches.

Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of this compound on the catalytic activity of ACE by measuring the product of an enzymatic reaction.

Objective: To determine the IC50 value of this compound for ACE.

Materials:

-

Purified Angiotensin-Converting Enzyme (from rabbit lung, human plasma, or recombinant sources)

-

This compound

-

ACE substrate: Hippuryl-Histidyl-Leucine (HHL) or N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl)

-

Stopping Reagent (e.g., 1 M HCl)

-

Detection Reagent (for HHL substrate): o-phthaldialdehyde (OPA)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer to create a range of concentrations.

-

Dissolve the ACE substrate (HHL or FAPGG) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the ACE solution to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with buffer instead of the inhibitor (for 100% enzyme activity) and wells with a known potent ACE inhibitor as a positive control.

-

-

Pre-incubation:

-

Pre-incubate the microplate at 37°C for a specified time (e.g., 15 minutes) to allow this compound to bind to ACE.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the ACE substrate solution to all wells.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

-

Quantification:

-

For the HHL substrate, add the OPA reagent and measure the fluorescence to quantify the amount of His-Leu product formed.

-

For the FAPGG substrate, measure the decrease in absorbance at a specific wavelength (e.g., 340 nm) as the substrate is hydrolyzed.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each this compound concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay (Competitive Binding)

This assay directly measures the binding of a radiolabeled ligand to ACE and how this compound competes for this binding, allowing for the determination of its binding affinity (Ki).

Objective: To determine the inhibition constant (Ki) of this compound for ACE.

Materials:

-

A source of ACE (e.g., membrane preparations from tissues expressing ACE or cells overexpressing recombinant ACE)

-

A suitable radiolabeled ACE inhibitor (e.g., [³H]-lisinopril or a radioiodinated ACE inhibitor)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM MgCl2)

-

Wash Buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation (if applicable):

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes or a microplate, add a constant concentration of the radiolabeled ACE inhibitor.

-

Add increasing concentrations of unlabeled this compound.

-

Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled potent ACE inhibitor).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound demonstrates a high binding affinity to the angiotensin-converting enzyme, as evidenced by its low nanomolar IC50 values. This potent and sustained inhibition of ACE within the renin-angiotensin-aldosterone system is the primary mechanism behind its efficacy in treating cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the binding properties of this compound and other ACE inhibitors, which is essential for the development of new and improved therapeutic agents.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Trandolaprilat in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of trandolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. Due to a notable lack of publicly available data on the solubility and stability of this compound itself, this document leverages extensive information on its prodrug, trandolapril, to infer conditions relevant to the formation and handling of this compound. This guide offers detailed experimental protocols and critical data to support researchers in drug formulation and development.

Introduction to this compound

Trandolapril is a non-sulfhydryl prodrug that is rapidly hydrolyzed by esterases, primarily in the liver, to its biologically active metabolite, this compound.[1] this compound is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][4] Understanding the physicochemical properties of this compound is crucial for the development of stable and effective formulations for research and therapeutic use.

Solubility Profile

While specific experimental data on the solubility of this compound in various research buffers is scarce in publicly accessible literature, a predicted water solubility for this compound is 0.083 g/L. The solubility of its prodrug, trandolapril, has been reported in phosphate-buffered saline (PBS) and various organic solvents. This information can provide some guidance for handling this compound, as it is a dicarboxylic acid and its solubility is expected to be pH-dependent.

Table 1: Solubility of Trandolapril

| Solvent/Buffer | Concentration | Reference |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 1 mg/mL | [5] |

| Chloroform | > 100 mg/mL | [6] |

| Dichloromethane | > 100 mg/mL | [6] |

| Methanol | > 100 mg/mL | [6] |

Stability Profile of Trandolapril

Forced degradation studies on trandolapril provide critical insights into the conditions that lead to the formation of this compound and other degradation products. Trandolapril has been shown to be labile under acidic, basic, and oxidative conditions, while relatively stable under thermal and photolytic stress.[7][8]

Table 2: Summary of Forced Degradation Studies of Trandolapril

| Stress Condition | Reagent and Conditions | Degradation | Major Degradation Products | Reference |

| Acidic Hydrolysis | 0.01 N HCl at 50°C for 15 min | ~6.1% | This compound and other byproducts | [9] |

| 1N HCl at 70°C for 45 min | Significant | Multiple degradation products | [7] | |

| Basic Hydrolysis | 0.01 N NaOH at 50°C for 30 min | ~13.2% | This compound and other byproducts | [9] |

| 1N NaOH at room temp for 30 min | Significant | Multiple degradation products | [7] | |

| Oxidative Stress | 1% H₂O₂ at 40°C for 2 h | Significant | Multiple oxidative products | [9] |

| 30% H₂O₂ at 50°C for 25 min | Significant | Four minor degradation products | [7] | |

| Thermal Degradation | 105°C for 24 h | No decomposition | Not applicable | [9] |

| Photodegradation | Exposure to light (1.2 million lux hours) | Stable | Not applicable | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the solubility and stability of this compound. These protocols are based on established methods for active pharmaceutical ingredients and can be adapted for specific research needs.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific buffer.

Protocol:

-

Preparation of Buffers: Prepare a series of research buffers (e.g., phosphate, TRIS, citrate) at various pH levels (e.g., 4.0, 5.5, 6.8, 7.4, 8.0).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific buffer and pH.

Stability Assessment: HPLC-Based Method

This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound over time in different buffer solutions.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Sample Preparation: Dilute the stock solution with the desired research buffers to a known final concentration.

-

Incubation: Store the samples under various conditions (e.g., different temperatures, light exposure).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Inject the samples into an HPLC system. A typical method for trandolapril and its degradation products is as follows:

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway.

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Workflow: Solubility Determination

A visual representation of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Experimental Workflow: Stability Assessment

A flowchart illustrating the process for assessing the stability of this compound in solution.

Caption: Workflow for stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While direct experimental data for this compound is limited, the information on its prodrug, trandolapril, offers valuable insights into its formation and potential behavior in various buffer systems. The detailed experimental protocols provided herein will enable researchers to generate specific data tailored to their formulation needs, ultimately facilitating the development of robust and effective this compound-based applications.

References

- 1. ijddr.in [ijddr.in]

- 2. This compound | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]

- 5. researchgate.net [researchgate.net]

- 6. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

Trandolaprilat and the Renin-Angiotensin-Aldosterone System: A Technical Guide

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, vascular resistance, and fluid and electrolyte balance.[1][2][3] Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[4][5] Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of these conditions.[6][7][8] Trandolapril is an orally administered, non-sulfhydryl prodrug that is metabolized in the liver to its potent, active diacid metabolite, trandolaprilat.[6][7][9] This document provides an in-depth technical overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its interaction with the RAAS.

Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Trandolapril's therapeutic effects are attributable to its active metabolite, this compound, which is approximately eight times more potent as an ACE inhibitor than the parent compound.[6][10] ACE, a peptidyl dipeptidase, is a central component of the RAAS, responsible for converting the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[1][6][10]

This compound competitively binds to and inhibits ACE, preventing the formation of ATII.[1][6] The reduction in ATII levels leads to several key physiological effects:

-

Vasodilation : Decreased ATII, a powerful vasoconstrictor, results in the relaxation of vascular smooth muscle, reducing total peripheral resistance and lowering blood pressure.[1][9]

-

Reduced Aldosterone Secretion : ATII stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][2][6] By reducing ATII, this compound decreases aldosterone secretion, leading to natriuresis, diuresis, and a small increase in serum potassium.[10]

-

Increased Bradykinin Levels : ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[10][11] Inhibition of this enzyme by this compound may lead to increased bradykinin levels, further contributing to vasodilation and the overall antihypertensive effect.[9][11]

-

Increased Plasma Renin Activity : The reduction in ATII disrupts the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity.[10][12]

The following diagram illustrates the RAAS cascade and the point of inhibition by this compound.

Pharmacodynamic & Pharmacokinetic Profile

This compound is characterized by its high lipophilicity, high affinity for ACE, and a long duration of action, which allows for effective once-daily dosing.[12][13][14]

Data Presentation

The quantitative pharmacodynamic and pharmacokinetic parameters of trandolapril and this compound are summarized below.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Condition/Comment | Source |

|---|---|---|---|

| ACE Inhibition | 70% to 85% | 4 hours post 2-mg single dose of trandolapril. | [10][15] |

| ~60% to 75% | 24 hours post 2-mg single dose of trandolapril. | [10][15] | |

| Maximal ACE Inhibition | Achieved at 2 ng/mL | Plasma concentration of this compound. | [10][15] |

| IC₅₀ (Aortic ACE) | 1.35 nM | In vitro measurement. | [16] |

| IC₅₀ (Purified Human Renal ACE) | 3.2 nM | In vitro measurement. | [16] |

| Relative Potency | ~8x more active | Compared to the prodrug trandolapril. | [10] |

| | ~3x more potent | Compared to enalaprilat in vitro. |[14] |

Table 2: Pharmacokinetic Properties of Trandolapril and this compound

| Parameter | Trandolapril (Prodrug) | This compound (Active Metabolite) | Source |

|---|---|---|---|

| Absolute Bioavailability | ~10% | ~70% (from oral trandolapril) | [10][15] |

| Time to Peak Plasma (Tₘₐₓ) | ~1 hour | 4 to 10 hours | [10][15] |

| Effective Half-life (t₁/₂) | ~6 hours | 22.5 hours | [10][15] |

| Protein Binding | ~80% (concentration-independent) | 65% to 94% (concentration-dependent) | [10][15] |

| Total Plasma Clearance | ~52 L/hour (after 2 mg IV) | ~7 L/hour (after 2 mg IV) | [10][15] |

| Volume of Distribution | ~18 Liters | - | [10][15] |

| Elimination | - | Renal clearance reduced by ~85% in patients with creatinine clearance <30 mL/min. |[10][15] |

The conversion of the prodrug and its subsequent systemic action can be visualized as a logical workflow.

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of trandolapril in lowering blood pressure in patients with hypertension. The long half-life of this compound ensures a sustained antihypertensive effect over a 24-hour period.[12][13][17]

Table 3: Summary of Blood Pressure Reduction in Clinical Studies

| Study | Duration | Patient Population | Dosage | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Source |

|---|---|---|---|---|---|---|

| TRAIL Study | 26 weeks | 1650 hypertensive subjects (treatment-naive or uncontrolled) | 0.5-4 mg/day escalating dose | -22.4 mmHg | -12.7 mmHg | [18] |

| Parati G, et al. | 7 days | 8 males with essential hypertension | 2 mg/day | -15 mmHg | Not significant | [19] |

| Zannad F, et al. | 2 weeks | 27 patients with mild-to-moderate hypertension | 2 mg/day | Consistently greater than 1 mg dose | Consistently greater than 1 mg dose |[17] |

In the TRAIL study, 73.4% of subjects achieved the target blood pressure goal of <140/90 mm Hg after 26 weeks of treatment with an escalating-dose regimen of trandolapril.[18]

Experimental Methodologies

In Vitro ACE Inhibition Assay (Spectrophotometric)

A common method to determine the in vitro ACE inhibitory activity of a compound like this compound is based on the enzymatic cleavage of a synthetic substrate, hippuryl-histidyl-leucine (HHL), by ACE.[4][20] The resulting product, hippuric acid (HA), is extracted and quantified by measuring its absorbance.

Principle: ACE hydrolyzes HHL to form hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to ACE activity. In the presence of an inhibitor, the rate of hippuric acid formation is reduced. This reduction is measured to calculate the percent inhibition and the half-maximal inhibitory concentration (IC₅₀).[20]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 100 mM sodium borate) containing NaCl (e.g., 300 mM), adjusted to pH 8.3.[21]

-

ACE Solution: Reconstitute purified rabbit lung ACE powder in the assay buffer to a final concentration of 100 mU/mL. Prepare this solution fresh before each experiment.[20][21]

-

Substrate Solution (HHL): Dissolve hippuryl-histidyl-leucine in the assay buffer to a final concentration of 5 mM.[20]

-

Inhibitor Solutions: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations for IC₅₀ determination.

-

Stopping Reagent: 1 M HCl.[20]

-

-

Assay Procedure:

-

Pre-incubation: In separate microcentrifuge tubes, add 20 µL of the assay buffer (for control) or 20 µL of a this compound dilution. To each tube, add 20 µL of the ACE solution. Mix gently and pre-incubate at 37°C for 10 minutes.[20]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the HHL substrate solution to all tubes. Mix and incubate at 37°C for 60 minutes.[20]

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.[20]

-

Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. Centrifuge at 3000 x g for 10 minutes to separate the layers.[20]

-

Quantification: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.[20]

-

Measurement: Measure the absorbance of the re-dissolved solution at 228 nm using a UV-Vis spectrophotometer.[20]

-

-

Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:[20] % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank (100% ACE activity) and A_sample is the absorbance of the sample containing this compound.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The workflow for this common experimental protocol is depicted below.

In Vivo Assessment of RAAS Suppression

In vivo studies in animal models and humans are crucial for determining the physiological effects of ACE inhibitors. A common method to assess vascular RAAS suppression involves measuring the pressor response to an angiotensin I challenge.[22]

Methodology Example (from a human study): [22]

-

Objective: To compare the degree of vascular RAAS suppression between different ACE inhibitors.

-

Procedure:

-

Subjects receive the ACE inhibitor (e.g., trandolapril) for a specified treatment period.

-

Antecubital venous and radial arterial catheters are placed for drug infusion and blood pressure monitoring, respectively.

-

Increasing doses of angiotensin I are administered via intravenous injection.

-

The change in mean arterial pressure (the pressor response) is recorded for each dose.

-

-

Endpoint: A blunted pressor response to angiotensin I infusion, compared to baseline or a placebo group, indicates effective inhibition of ACE in converting ATI to the vasoconstrictor ATII, thus demonstrating vascular RAAS suppression.[22]

This compound is a potent, long-acting ACE inhibitor that serves as the active metabolite of the prodrug trandolapril. Its primary role in the renin-angiotensin-aldosterone system is the competitive inhibition of ACE, which leads to reduced angiotensin II formation. This action results in vasodilation and decreased aldosterone secretion, effectively lowering blood pressure. With a well-defined pharmacokinetic profile that supports once-daily administration and proven clinical efficacy, this compound remains a significant therapeutic agent in the management of hypertension and other cardiovascular disorders mediated by the RAAS.

References

- 1. What is the mechanism of Trandolapril? [synapse.patsnap.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. [PDF] Advances in understanding the renin-angiotensin-aldosterone system (RAAS) in blood pressure control and recent pivotal trials of RAAS blockade in heart failure and diabetic nephropathy | Semantic Scholar [semanticscholar.org]

- 6. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Update on the use of trandolapril in the management of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trandolapril: Package Insert / Prescribing Information / MOA [drugs.com]

- 11. proteopedia.org [proteopedia.org]

- 12. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vascular affinity of trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trandolapril (Bryant Ranch Prepack): FDA Package Insert [medlibrary.org]

- 16. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of trandolapril on 24-h ambulatory blood pressure in patients with mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A 26-week, prospective, open-label, uncontrolled, multicenter study to evaluate the effect of an escalating-dose regimen of trandolapril on change in blood pressure in treatment-naive and concurrently treated adult hypertensive subjects (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the converting enzyme inhibitor trandolapril on short-term variability of blood pressure in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 22. Comparison of suppression of the circulating and vascular renin-angiotensin system by enalapril versus trandolapril in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Trandolaprilat in Human Plasma using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. The quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.

The method described herein is based on published and validated bioanalytical procedures, offering high sensitivity and specificity for the analysis of this compound in a complex biological matrix.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-MS/MS method for this compound quantification.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |

| Column | Zorbax Eclipse XDB-Phenyl, 3.5 µm, 7.5 x 4.6 mm |

| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (30:70, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 401.2 → 168.1 |

| MRM Transition (Internal Standard - Ramipril) | m/z 417.2 → 234.1 |

| Run Time | Approximately 2.0 minutes[1] |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20 - 10,000 pg/mL[1] |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL[1] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Protocols

This section details the step-by-step methodologies for the quantification of this compound in human plasma.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Ramipril (Internal Standard, IS) (≥98% purity)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

All other chemicals should be of analytical grade.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ramipril (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at various concentrations.

-

Internal Standard Working Solution (10 ng/mL): Dilute the ramipril stock solution with a 50:50 mixture of acetonitrile and water to get a final concentration of 10 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

Label polypropylene tubes for each sample, standard, and QC.

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution (10 ng/mL Ramipril) and vortex for 10 seconds.

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

-

Set up the HPLC-MS/MS system with the conditions specified in Table 1 .

-

Equilibrate the column with the mobile phase for at least 30 minutes before injecting the first sample.

-

Inject a blank sample (mobile phase) to ensure the system is clean.

-

Inject the prepared samples, standards, and QCs.

-

Acquire data using the specified MRM transitions.

Data Analysis and Quantification

-

Integrate the chromatographic peaks for this compound and the internal standard.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification in Plasma.

Method Validation Logic

Caption: Logical Relationship of Method Validation Parameters.

References